(3S,4R)-3-Methoxy-4-methylpiperidine
Description
Significance of Chiral Piperidine (B6355638) Scaffolds in Modern Organic Synthesis
Chiral piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a large number of pharmaceuticals and natural products. Their three-dimensional architecture allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The incorporation of a chiral piperidine moiety can significantly influence a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.
The versatility of the piperidine ring allows for the introduction of various functional groups at different positions, leading to a diverse range of molecular shapes and properties. This structural diversity is a key reason why piperidine derivatives have been successfully developed into drugs for a wide range of therapeutic areas.
Table 1: Examples of FDA-Approved Drugs Containing Chiral Piperidine Scaffolds
| Drug Name | Therapeutic Area | Chiral Piperidine Feature |
|---|---|---|
| Paroxetine | Antidepressant | (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine core |
| Levocabastine | Antihistamine | 3-methyl-4-phenylpiperidine core |
Importance of Absolute Stereochemical Control in the Synthesis of Piperidine Derivatives
The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. Different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological effects, with one isomer being therapeutic while another might be inactive or even toxic. mdpi.com Therefore, the ability to selectively synthesize a single, desired stereoisomer of a piperidine derivative is of paramount importance in drug discovery and development.
The precise control of stereochemistry at multiple centers, as is the case in disubstituted piperidines like (3S,4R)-3-Methoxy-4-methylpiperidine, presents a significant synthetic challenge. Modern organic synthesis has developed a variety of stereoselective methods to address this, ensuring the production of enantiomerically pure compounds. nih.gov
Table 2: Strategies for Stereoselective Synthesis of 3,4-Disubstituted Piperidines
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials, such as amino acids, to introduce the desired stereochemistry. whiterose.ac.uk | Relies on the availability of suitable chiral precursors. |
| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in reactions such as hydrogenation, cyclization, or conjugate additions. researchgate.net | Can provide high enantiomeric or diastereomeric excess. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired stereocenter is set. |
| Chemo-enzymatic Synthesis | Combination of chemical synthesis with biocatalytic steps, using enzymes to perform highly stereoselective transformations. nih.gov | Offers high selectivity under mild reaction conditions. |
Overview of Academic and Research Trajectories for this compound
While extensive research specifically detailing the applications of this compound is not widely published, its structural motifs suggest significant potential in several areas of chemical research, particularly as a chiral building block for the synthesis of more complex molecules. The defined stereochemistry at the C3 and C4 positions, coupled with the methoxy (B1213986) and methyl substituents, makes it an attractive synthon for creating analogs of known bioactive compounds or for generating new chemical entities for drug discovery programs. clinmedkaz.org
The 3-methoxy-4-substituted piperidine framework is a key feature in a number of biologically active molecules. For instance, analogs of this structure have been investigated for their potential as inhibitors of the presynaptic choline (B1196258) transporter. nih.gov The specific stereoisomer, this compound, offers a rigid scaffold where the spatial relationship between the methoxy and methyl groups is fixed. This can be exploited to probe the structure-activity relationships of drug candidates, where precise positioning of functional groups is critical for target binding.
Future research trajectories for this compound are likely to involve its incorporation into novel pharmaceutical agents. Its synthesis would require robust stereoselective methods to ensure the desired (3S,4R) configuration. The development of efficient synthetic routes to this and related chiral piperidines remains an active area of academic and industrial research, driven by the continuous demand for new and improved therapeutics. digitellinc.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-methoxy-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKJJJAWSBSAH-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3s,4r 3 Methoxy 4 Methylpiperidine and Its Chiral Precursors
Asymmetric Catalytic Approaches for Stereoselective Piperidine (B6355638) Formation
The synthesis of enantiomerically enriched piperidines from readily available starting materials is a significant challenge in organic chemistry. Asymmetric catalysis offers an efficient solution, enabling the direct formation of multiple stereocenters with high levels of control. These methods are broadly categorized into metal-catalyzed hydrogenations and organocatalytic reactions, each providing unique advantages in accessing structurally diverse piperidine derivatives.
Transition Metal-Catalyzed Stereoselective Hydrogenation of Pyridine (B92270) and Dihydropyridine Derivatives
The asymmetric hydrogenation of pyridine and its derivatives stands as one of the most direct and atom-economical routes to chiral piperidines. mdpi.com This approach, however, is challenging due to the aromatic stability of the pyridine ring and potential catalyst inhibition by both the substrate and the piperidine product. acs.org Strategies to overcome these hurdles often involve the activation of the pyridine ring, for instance, by forming pyridinium (B92312) salts. mdpi.comacs.org
Iridium-based catalysts have proven highly effective for the asymmetric hydrogenation of N-heteroaromatics. A key strategy involves the conversion of pyridines into pyridinium salts, which enhances their reactivity towards hydrogenation and mitigates catalyst inhibition. acs.org This activation allows for the successful reduction of a wide range of substituted pyridines to furnish chiral piperidines with multiple stereogenic centers. mdpi.com
Researchers have developed halogen-bridged iridium dinuclear complexes bearing chiral diphosphine ligands that demonstrate remarkable efficiency. mdpi.com This "salt formation strategy" facilitates the hydrogenation of polysubstituted pyridinium salts, affording piperidines with high enantioselectivity and diastereoselectivity after a simple basic workup. mdpi.com For instance, the hydrogenation of N-benzylpyridinium bromides using catalysts like [{Ir(cod)Cl}₂] in combination with chiral ligands such as (R)-MeO-biphep has yielded 2-substituted piperidines with excellent enantioselectivity. acs.org The in situ generation of hydrogen bromide during the reaction is believed to inhibit the coordination of the product to the catalyst, further enhancing efficiency. acs.org
This methodology has been applied to the synthesis of α-aryl and α-heteroaryl piperidines, achieving high levels of enantioselectivity (up to 99.3:0.7 er). rsc.org DFT calculations suggest an outer-sphere dissociative mechanism where the initial protonation of the final enamine intermediate is the stereochemistry-determining step. rsc.org
Table 1: Iridium(I)-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts A summary of representative results.
| Substrate | Catalyst/Ligand | Yield (%) | ee (%) | dr | Reference |
| N-benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-MeO-biphep | 95 | 90 | - | acs.org |
| N-benzyl-2-(2-naphthyl)pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-MeO-biphep | 96 | 95 | - | acs.org |
| 3-Methyl-pyridinium salt | [Ir(cod)Cl]₂/Chiral Diphosphine | 99 | 96 | 96:4 (cis) | mdpi.com |
| 2,3-Dimethyl-pyridinium salt | [Ir(cod)Cl]₂/Chiral Diphosphine | 99 | >99 | >99:1 (cis) | mdpi.com |
Palladium has emerged as a versatile metal for homogeneous asymmetric hydrogenation, rivaling traditional choices like rhodium and ruthenium. rsc.org Palladium catalysts are effective in the asymmetric reduction of various unsaturated compounds, including heteroarenes that serve as precursors to chiral piperidines. rsc.org
The palladium-catalyzed asymmetric hydrogenation of aromatic pyrazin-2-ols has been developed to efficiently synthesize chiral piperazin-2-ones with high diastereoselectivities and enantioselectivities (up to 90% ee). nih.gov While not a direct synthesis of piperidines, this demonstrates palladium's utility in reducing nitrogen-containing heterocycles. The resulting products can be converted into chiral piperazines, which are structurally related to piperidines. nih.gov This formal asymmetric hydrogenation involves a dynamic kinetic resolution process. nih.gov
Furthermore, palladium catalysis is effective for the hydrogenation of tetrasubstituted olefins, such as 3,4-disubstituted furan-2(5H)-ones, to create two contiguous stereocenters with high enantioselectivity. dicp.ac.cn This highlights the potential of palladium catalysts in creating complex stereochemical arrays relevant to substituted piperidines like (3S,4R)-3-Methoxy-4-methylpiperidine.
Table 2: Palladium-Catalyzed Asymmetric Hydrogenation Selected examples showing the synthesis of related chiral heterocycles.
| Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 6-Phenyl-3,4-dihydropyrazin-2(1H)-one | Pd(TFA)₂/(S)-Segphos | 92 | 90 | nih.gov |
| 6-(4-Methoxyphenyl)-3,4-dihydropyrazin-2(1H)-one | Pd(TFA)₂/(S)-Segphos | 94 | 89 | nih.gov |
| 4-(4-Fluorophenyl)-3-(methoxycarbonyl)furan-2(5H)-one | Pd(CH₃CN)₄₂/(R,R)-f-spiroPhos | 99 | 95 | dicp.ac.cn |
Rhodium(I) Catalysis: Rhodium catalysts have been instrumental in developing novel strategies for piperidine synthesis. One powerful approach is the Rh-catalyzed asymmetric [2+2+2] cycloaddition, which can assemble the piperidine core from an alkyne, alkene, and isocyanate. nih.gov By using a cleavable tether, this method provides access to polysubstituted piperidinol scaffolds with high enantioselectivity and yield. nih.gov The stereocenter introduced in the catalytic step can then direct subsequent diastereoselective reductions. nih.gov
Another significant rhodium-catalyzed method is the asymmetric reductive Heck reaction. This has been applied to the carbometalation of dihydropyridines using boronic acids, providing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.orgsemanticscholar.org A subsequent reduction step completes the synthesis of the enantioenriched 3-piperidines. acs.orgsemanticscholar.org Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral primary amine as a chirality source offers a direct route to various chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn
Ruthenium(II) Catalysis: Ruthenium catalysts offer complementary pathways to substituted piperidines. For instance, cationic ruthenium complexes like [Cp*Ru(NCCH₃)₃]PF₆ can catalyze the intermolecular coupling of propargylic amides and allylic alcohols to generate six-membered cyclic enamides, which are piperidine precursors. nih.gov Ruthenium complexes have also been developed for the selective C(3)-alkylation of N-methylpiperidine, demonstrating their utility in functionalizing a pre-existing piperidine ring. researchgate.net Additionally, ruthenium-catalyzed ring-closing metathesis (RCM) is a widely used strategy for constructing the tetrahydropyridine (B1245486) core from dialkenyl amines, which can then be hydrogenated to piperidines. acs.org
Organocatalytic Stereoselective Synthesis Pathways
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals. These reactions often operate under mild conditions and show high functional group tolerance. For piperidine synthesis, cascade reactions are particularly effective, allowing for the rapid construction of molecular complexity from simple precursors. chemicalbook.com
The nitro-Mannich (or aza-Henry) reaction, involving the addition of a nitroalkane to an imine, is a versatile tool for forming C-C bonds and establishing new stereocenters. This reaction is central to several asymmetric syntheses of polysubstituted piperidines, where it is often employed as the key stereochemistry-defining step. nih.gov
A common strategy involves a nitro-Mannich/lactamization cascade. nih.govchemicalbook.com In this sequence, the reaction between a γ-nitro ester and an imine (which can be formed in situ) generates a β-nitroamine intermediate. This intermediate then undergoes intramolecular cyclization (lactamization) to yield a heavily decorated 5-nitropiperidin-2-one. nih.govchemicalbook.com The stereochemistry of the final product is controlled during the initial nitro-Mannich addition. nih.gov For example, in the synthesis of a precursor to (3S,4R)-Paroxetine, a highly enantioselective Michael addition first sets the stereochemistry of the nitroalkane, which then participates in a diastereoselective nitro-Mannich/lactamization cascade. nih.gov
The resulting 5-nitropiperidin-2-ones are valuable intermediates that can be further manipulated. The nitro group and the lactam carbonyl can be chemoselectively reduced to access a variety of substituted piperidines with contiguous stereocenters. nih.govchemicalbook.com
Table 3: Key Steps in Organocatalytic Piperidine Synthesis via Nitro-Mannich Reaction
| Reaction Type | Key Reagents | Product Type | Stereocontrol | Reference |
| Nitro-Mannich/Lactamization Cascade | γ-nitro ester, imine (or aldehyde + amine) | 5-nitropiperidin-2-one | Diastereoselective cascade | nih.govchemicalbook.com |
| Enantioselective Michael Addition followed by Cascade | Dimethyl malonate, nitro-vinyl-benzene, chiral organocatalyst, then amine + aldehyde | Enantioenriched 5-nitropiperidin-2-one | Enantioselective Michael addition sets chirality | nih.gov |
| Asymmetric Nitro-Mannich Reaction | Nitroalkane, N-Boc-imine, chiral thiourea (B124793) catalyst | syn-β-nitroamine | High diastereo- and enantioselectivity |
Heterogeneous Organocatalysis for Enantioselective Routes to (3S,4R)-Piperidines
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov For the enantioselective synthesis of chiral piperidines, heterogeneous organocatalysis provides significant advantages, particularly for industrial-scale applications. This approach involves the immobilization of a chiral organocatalyst, such as L-proline, onto a solid support. nih.gov
The primary benefits of heterogenization include simplified catalyst separation from the reaction mixture, which facilitates product purification and allows for the catalyst to be recycled and regenerated. nih.gov These features make the process more economically viable and environmentally sustainable. nih.gov Immobilization can be achieved through several methods, including impregnation, intercalation, and grafting, each influencing the catalyst's stability and performance. nih.gov For instance, a solid-supported L-proline (SSLP) catalyst was shown to be recyclable over eight times with only a minimal loss of nitrogen content, indicating high stability and consistent catalytic activity. nih.gov Such methodologies are pivotal in developing scalable and efficient routes to chiral piperidine precursors.
Table 1: Methods for Immobilization of Organocatalysts
| Immobilization Method | Description | Advantages |
|---|---|---|
| Impregnation | The catalyst is physically adsorbed onto the surface or within the pores of a solid support. | Simple preparation; wide range of applicable supports. |
| Intercalation | The catalyst is inserted between the layers of a layered material, such as clay. | Can enhance catalyst stability and modify its chemical environment. |
| Grafting | The catalyst is covalently bonded to the surface of the solid support. | Provides strong catalyst anchoring, preventing leaching and ensuring high reusability. nih.gov |
Chiral Ligand Design and Optimization for Enhanced Enantioselectivity
Transition metal-catalyzed reactions are a cornerstone of asymmetric synthesis, where the design of the chiral ligand is paramount for achieving high enantioselectivity. utexas.edusigmaaldrich.com For the synthesis of complex piperidines, the ligand dictates the chiral environment around the metal center, directly influencing the stereochemical outcome of the reaction.
Effective chiral ligands often possess modular structures, allowing for systematic variation and optimization to find the best conditions for a specific transformation. utexas.edu Many "privileged ligands," which are effective for a variety of reactions, incorporate common structural motifs like the oxazoline (B21484) ring. utexas.edunih.govresearchgate.net Pyridine-oxazoline (PyOX) ligands, for example, are a class of hybrid ligands that have gained popularity in asymmetric catalysis due to their unique electronic and steric properties. researchgate.net The development of C2-symmetric chiral diene ligands has also provided a powerful new class of ligands for rhodium-catalyzed asymmetric additions, demonstrating high efficiency in constructing enantioenriched compounds. sigmaaldrich.comorganic-chemistry.org The careful selection and optimization of these ligands are critical for developing highly enantioselective synthetic routes toward chiral piperidine intermediates. chemrxiv.org
Table 2: Key Concepts in Chiral Ligand Design
| Concept | Description | Example Ligands |
|---|---|---|
| C₂ Symmetry | The ligand possesses a twofold rotational axis of symmetry, which can reduce the number of possible transition states and improve enantioselectivity. | DIOP, DIPAMP, Chiral Diene Ligands utexas.eduorganic-chemistry.org |
| Privileged Scaffolds | Certain ligand backbones are effective across a wide range of catalytic reactions. | BINAP, Salen, Oxazolines utexas.edunih.gov |
| Modular Design | Ligands are constructed from interchangeable components, allowing for rapid screening and optimization of steric and electronic properties. | PHOX, PyOX researchgate.net |
Diastereoselective Cyclization Strategies Towards Piperidine Rings
The construction of the piperidine ring with specific stereochemistry is a key step in the synthesis of molecules like this compound. Diastereoselective cyclization strategies aim to control the relative configuration of newly formed stereocenters during the ring-forming process. rsc.orgnih.gov
Intramolecular Alkene Cyclization for Stereocontrolled Piperidine Ring Formation
Intramolecular cyclization of precursors containing both a nitrogen nucleophile and an alkene is a powerful method for forming the piperidine ring. rsc.orgrsc.org The stereochemical outcome of these reactions can be precisely controlled through the choice of catalyst and reaction conditions, enabling the synthesis of highly substituted piperidines with defined relative stereochemistry. nih.govrsc.org
Gold(I) catalysts have proven effective in mediating the intramolecular amination of allylic alcohols to form substituted piperidine derivatives. nih.govresearchgate.net In this approach, a gold(I) complex activates the allylic alcohol, facilitating a nucleophilic attack by a tethered amine. This transformation can proceed with excellent diastereoselectivity and chirality transfer. nih.gov For example, the gold(I)-catalyzed cyclization of (R,Z)-8-(N-benzylamino)-3-octen-2-ol, which possesses 96% enantiomeric excess (ee), yields (R,E)-1-benzyl-2-(1-propenyl)piperidine in 99% yield with the same 96% ee. nih.govresearchgate.net This result demonstrates a net syn-addition of the amine relative to the departing hydroxyl group, showcasing the high degree of stereocontrol achievable with this method. nih.govresearchgate.net The reaction tolerates various substitution patterns, making it a versatile tool for synthesizing functionalized piperidines. nih.gov
Table 3: Gold(I)-Catalyzed Intramolecular Amination of Allylic Alcohols
| Substrate | Catalyst System | Product | Yield (%) | Diastereoselectivity | Ref |
|---|---|---|---|---|---|
| (Z)-6-(N-benzylamino)-2-heptenol | (1)AuCl / AgSbF₆ | 1-benzyl-2-vinylpiperidine | 91 | - | nih.gov |
| (Z)-8-(N-benzylamino)-3-octen-2-ol | (1)AuCl / AgSbF₆ | 2-(1-propenyl)piperidine | 99 | ≥50:1 | nih.gov |
Note: Catalyst 1 = P(t-Bu)₂o-biphenyl
Palladium catalysis, particularly with chiral pyridine-oxazoline (PyOX) ligands, offers a robust method for the asymmetric cyclization of dienes. nih.govacs.org These reactions are highly effective for creating carbocycles and can be adapted for the synthesis of nitrogen heterocycles. In a representative asymmetric cyclization/hydrosilylation of a 1,6-diene, a palladium complex bearing a PyOX ligand catalyzed the reaction to form a cyclopentane (B165970) derivative in 82% yield with >95% de and 87% ee. nih.gov This high level of enantiocontrol is attributed to the specific chiral environment created by the PyOX ligand coordinated to the palladium center. The versatility of this catalytic system allows for compatibility with a range of functional groups and substitution patterns, achieving enantiomeric excesses up to 91%. nih.gov This methodology holds significant potential for the enantioselective synthesis of piperidine rings from appropriately designed aza-diene precursors.
Radical-Mediated Amine Cyclization Methodologies
Radical cyclizations provide an alternative and powerful approach to piperidine synthesis, often proceeding under mild conditions. beilstein-journals.orgmdpi.com These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization.
One notable strategy is the catalytic, enantioselective δ-C–H cyanation of acyclic amines, which effectively interrupts the classic Hofmann-Löffler-Freytag (HLF) reaction. nih.gov This method utilizes a chiral copper catalyst to control an N-centered radical relay mechanism. The process enables the formation of enantioenriched δ-amino nitriles, which are valuable precursors that can be converted into a variety of chiral piperidines. nih.gov Another approach involves the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst, which proceeds in good yields for producing various piperidines. mdpi.com These radical-mediated methods offer unique pathways for accessing complex piperidine structures from simple, linear starting materials. mdpi.comnih.gov
Table 4: Overview of Radical Cyclization Strategies for Piperidine Synthesis
| Method | Catalyst | Key Features | Result | Ref |
|---|---|---|---|---|
| Intramolecular Cyclization | Cobalt(II) | Cyclization of linear amino-aldehydes. | Good yields for various piperidines. | mdpi.com |
| δ-C–H Cyanation | Chiral Copper Complex | Interception of an N-centered radical relay (HLF-type reaction). | Enantioenriched δ-amino nitriles as piperidine precursors. | nih.gov |
Cobalt(II)-Catalyzed Intramolecular Radical Cyclization
Cobalt-mediated radical cyclizations offer a powerful tool for the stereoselective synthesis of cyclic compounds like piperidines. These reactions often proceed under mild conditions, making them suitable for substrates with sensitive functional groups. The mechanism typically involves the generation of a radical species which then undergoes an intramolecular cyclization. The stereoselectivity of these reactions can be influenced by the cobalt catalyst and the structure of the substrate, allowing for the formation of specific diastereomers. Research has demonstrated the utility of cobalt complexes in mediating the cyclization of acyclic precursors to form five- and six-membered rings. thieme-connect.deresearchgate.net
Copper-Catalyzed Enantioselective Radical Cyclization
Copper-catalyzed reactions have emerged as a versatile method for the asymmetric synthesis of N-heterocycles. researchgate.netnih.gov A notable approach involves the enantioselective cyclizative aminoboration of alkenes, which can produce cis-2,3-disubstituted piperidines with high yields and excellent enantioselectivities. researchgate.netnih.gov This method utilizes a chiral copper catalyst, such as one complexed with (S,S)-Ph-BPE, to control the stereochemical outcome of the cyclization. researchgate.netnih.gov The reaction conditions are generally mild, and the process tolerates a wide range of functional groups. researchgate.netnih.gov This strategy has been successfully applied to the synthesis of key chiral intermediates for pharmaceuticals. researchgate.net Another innovative copper-catalyzed method involves the δ C-H cyanation of acyclic amines, which provides a pathway to chiral piperidines by interrupting the traditional Hofmann-Löffler-Freytag reaction. nih.gov This process is enabled by a chiral copper catalyst that facilitates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. nih.gov
| Catalyst System | Substrate Type | Product | Key Features |
| Cu/(S,S)-Ph-BPE | Alkenyl amines | 2,3-cis-disubstituted piperidines | High yield and enantioselectivity, mild conditions. researchgate.netnih.gov |
| Chiral Cu catalyst | Acyclic amines | Chiral δ-amino nitriles (piperidine precursors) | Regio- and enantioselective δ C-H cyanation. nih.gov |
Diene Cyclization Approaches to Six-Membered Heterocycles
The formation of six-membered rings through the cyclization of dienes is a fundamental strategy in organic synthesis. nih.govacs.orgvanderbilt.edumasterorganicchemistry.com These reactions, often variants of the Diels-Alder reaction, involve the formation of a new ring from a diene and a dienophile. masterorganicchemistry.com In the context of heterocycles, either the diene or the dienophile can contain a heteroatom, or a tether connecting the two can incorporate it, leading to the formation of piperidines and other nitrogen-containing rings. nih.govacs.org
Nickel-Catalyzed Intramolecular Hydroalkenylation
Nickel catalysis provides a cost-effective and efficient means for the intramolecular hydroalkenylation of dienes to form chiral piperidines and other six-membered heterocycles. thieme-connect.com This enantioselective isomerization of 1,6-dienes is proposed to proceed through a nickel-hydride intermediate. thieme-connect.com The reaction demonstrates high enantioselectivities across a variety of substrates with different substituents on the olefin. thieme-connect.com This method has been successfully applied in the enantioselective synthesis of complex molecules like (+)-femoxetine. thieme-connect.com Nickel catalysts are also effective in promoting intramolecular [4+2] cycloadditions of dienes with unactivated alkynes under mild conditions, offering an alternative to the traditional Diels-Alder reaction which may require harsh conditions. williams.edu
| Catalyst | Reaction Type | Substrate | Product |
| [Ni(methallyl)Cl]2 / L* | Intramolecular Hydroalkenylation | N- and O-Tethered 1,6-dienes | Chiral piperidines and tetrahydropyrans |
| Nickel(0) complex | Intramolecular [4+2] Cycloaddition | Dienes with unactivated alkynes | Bicyclic piperidine derivatives |
Classical Resolution Techniques for Chiral Intermediates of this compound
Classical resolution, particularly through the formation of diastereomeric salts, remains a widely used and practical method for separating enantiomers on both laboratory and industrial scales. ulisboa.ptpharmtech.com
Diastereomeric Salt Formation and Crystallization
The principle of diastereomeric salt formation relies on the reaction of a racemic mixture, such as a chiral amine, with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. wikipedia.org
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. libretexts.orgwikipedia.org The choice of resolving agent and solvent is crucial for achieving efficient separation and is often determined through screening experiments. unchainedlabs.com The success of the resolution depends on the significant difference in solubility between the two diastereomeric salts. unchainedlabs.com
| Resolving Agent Type | Target Molecule Type | Principle of Separation |
| Chiral Acids (e.g., Tartaric acid, Mandelic acid) | Chiral Amines | Formation of diastereomeric salts with different solubilities. libretexts.orglibretexts.org |
| Chiral Amines (e.g., Brucine, 1-Phenylethanamine) | Chiral Acids | Formation of diastereomeric salts with different solubilities. libretexts.orglibretexts.org |
Practical Considerations for Large-Scale Resolution Processes
Scaling up a chiral resolution process from the laboratory to an industrial scale presents several challenges. The process must be robust, cost-effective, and yield a product of high enantiomeric purity. ulisboa.ptpharmtech.com Key factors to consider include the cost and availability of the resolving agent, the efficiency of the crystallization process, solvent selection, and the ease of recovery and recycling of both the desired enantiomer and the resolving agent. ulisboa.pt
The molar ratio of the resolving agent to the racemic substrate is a critical parameter that can significantly impact the yield and enantiomeric excess of the resolved product. ulisboa.pt Process modeling can be a valuable tool to predict optimal conditions and understand the interplay of chemical equilibria, salt formation, and solubility. ulisboa.pt While diastereomeric salt crystallization is often considered straightforward and economical, other techniques like preparative chiral chromatography are also employed, especially in the early phases of drug development where speed is critical. nih.gov However, for large-scale manufacturing, crystallization methods are often preferred due to their lower cost and scalability. pharmtech.comresearchgate.net
Multistage Enantioselective and Stereospecific Synthesis Pathways
The creation of a specific stereoisomer like this compound necessitates synthetic routes that can selectively generate or preserve the desired chirality at each stereogenic center. This is typically accomplished through multistage pathways that employ stereoselective reactions, chiral auxiliaries, or starting materials from the natural chiral pool.
One-pot reactions offer a streamlined approach to complex molecules by combining multiple transformations into a single operation, thereby increasing efficiency and reducing waste. The azide (B81097) reductive cyclization is a powerful strategy for the formation of nitrogen-containing heterocycles. In this approach, a linear precursor containing both an azide and an electrophilic functional group (like an aldehyde or ketone) is subjected to conditions that reduce the azide to an amine. The newly formed amine then participates in an intramolecular cyclization reaction to form the piperidine ring.
A notable example that illustrates this strategy is the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, a close structural analog. This synthesis features a key one-pot palladium-catalyzed azide reductive cyclization of an aldehyde precursor. nih.gov The process typically involves the reduction of the azide, often with a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation, which generates an in-situ amine that subsequently cyclizes onto the electrophilic carbonyl group. nih.govnih.gov This method is highly efficient for creating substituted piperidines and can be adapted for various nitrogen nucleophiles, providing a modular synthesis of 3-amino and 3-amidopiperidines. nih.gov
| Step | Description | Reagents/Catalysts | Key Feature |
| 1 | Azide Reduction | Pd/C, H₂ or NaBH₄ | In-situ generation of a primary amine from a stable azide precursor. |
| 2 | Intramolecular Cyclization | Acid or Base catalyst (often spontaneous) | The generated amine nucleophilically attacks an intramolecular electrophile (e.g., aldehyde) to form the heterocyclic ring. |
| 3 | Reduction (if necessary) | NaBH₄, NaBH₃CN | Reduction of the initially formed imine or enamine to the stable piperidine ring. |
This interactive table summarizes the typical sequence in a one-pot azide reductive cyclization for piperidine synthesis.
Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic compounds, including piperidines. This reaction utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts), to form a new double bond within a molecule, thereby closing a ring. The synthesis begins with an acyclic diene precursor containing a nitrogen atom. The RCM reaction then forms a dehydropiperidine ring, which can be subsequently hydrogenated to yield the saturated piperidine.
This strategy has been successfully applied to the synthesis of trans-(3S)-Amino piperidines bearing various substituents at the C-4 position. nih.gov In these syntheses, the required stereochemistry is often introduced by starting with a chiral building block, such as the amino acid D-serine. nih.gov The diene precursor is assembled, and subsequent RCM provides the cyclic core with excellent control over the stereochemical outcome. The choice of catalyst and reaction conditions can be optimized to suppress side reactions and improve yields. nih.gov
| Catalyst | Generation | Key Characteristics | Common Applications |
| Grubbs' Catalyst | First Generation | High functional group tolerance, but sensitive to air and moisture. | General purpose RCM for less demanding substrates. |
| Grubbs' Catalyst | Second Generation | More active than G1, greater stability, effective for sterically hindered and electron-deficient olefins. | Synthesis of complex cyclic peptides and tetrasubstituted alkenes. nih.gov |
| Hoveyda-Grubbs' Catalyst | Second Generation | Features a chelating isopropoxybenzylidene ligand, offering enhanced stability and catalyst recyclability. | Widely used in solid-phase synthesis and for challenging RCM reactions. |
This interactive table compares common catalysts used in Ring-Closing Metathesis for heterocycle synthesis.
The SN2 (bimolecular nucleophilic substitution) reaction is a cornerstone of stereospecific synthesis. It allows for the controlled inversion of stereochemistry at a chiral center (the Walden inversion) or retention, depending on the reaction sequence. In the context of synthesizing this compound precursors, SN2 reactions are crucial for setting the precise stereochemistry.
A common strategy involves using a chiral precursor, often derived from the chiral pool (e.g., amino acids or carbohydrates), which contains a good leaving group (such as a tosylate, mesylate, or halide). Displacement of this leaving group with a suitable nucleophile proceeds with a predictable stereochemical outcome. For instance, an epoxy ring-opening with a nitrogen-based nucleophile is a classic example of an SN2 reaction that can establish the 1,2-amino alcohol functionality present in many piperidine precursors. An efficient synthesis of racemic and chiral 3,4,5-trisubstituted piperidines has been disclosed utilizing an SN2' reaction, a related variant of the classic SN2 pathway. researchgate.net These reactions are fundamental for manipulating chiral centers during the elaboration of the acyclic chain before the final cyclization to the piperidine ring.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. biotage.com Applying these principles to complex syntheses is critical for improving sustainability.
A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. In the synthesis of piperidines, water has been shown to be a viable solvent for certain reactions. For example, the hydrogenation of substituted pyridines to the corresponding piperidines can be carried out in water using a heterogeneous cobalt catalyst. nih.gov Furthermore, the use of water as a solvent in some stereoselective syntheses can prevent the racemization of enantioenriched substrates. nih.gov
Solvent-free, or solid-state, reactions represent another significant green advancement. A solvent-free, silica-promoted multicomponent condensation has been developed for the synthesis of highly functionalized piperidines. researchgate.net Such methods reduce waste and energy consumption associated with solvent use, purification, and removal.
| Approach | Description | Advantages | Example Reaction |
| Aqueous Synthesis | Using water as the primary reaction solvent. | Non-toxic, non-flammable, cheap, can enhance reactivity and selectivity in some cases. | Rh/C catalyzed hydrogenation of pyridines to piperidines. nih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with a solid support or catalyst. | Reduces solvent waste, simplifies workup, can lead to higher reaction rates. | Silica-promoted multicomponent condensation to form piperidines. researchgate.net |
This interactive table outlines green solvent strategies applicable to piperidine synthesis.
Electrosynthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, replacing conventional and often toxic or hazardous redox reagents. nih.govbeilstein-journals.org This methodology offers precise control over reaction conditions through the adjustment of electrode potential and current, often proceeding under mild temperatures. nih.govbeilstein-journals.org
The electrochemical synthesis of piperidines and other heterocycles can be achieved through intramolecular cyclization. nih.gov A notable advancement is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor to produce piperidine and pyrrolidine (B122466) derivatives. beilstein-journals.org This method is efficient, eliminates the need for expensive or toxic reagents, and can be scaled up for preparative synthesis. beilstein-journals.org Both direct electrolysis (where the substrate reacts at the electrode surface) and indirect electrolysis (using a redox mediator) are effective for constructing heterocycles through carbon-heteroatom bond formation. oup.com These environmentally friendly methods are becoming increasingly important for the sustainable production of complex molecules. chim.it
Stereochemical Characterization and Advanced Spectroscopic Elucidation of 3s,4r 3 Methoxy 4 Methylpiperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers. The spatial arrangement of the methoxy (B1213986) and methyl groups in the different stereoisomers of 3-methoxy-4-methylpiperidine (B2775277) will result in distinct chemical shifts (δ) and coupling constants (J) for the protons and carbons in the piperidine (B6355638) ring.
In the case of (3S,4R)-3-Methoxy-4-methylpiperidine, the trans relationship between the C3-methoxy and C4-methyl groups is expected to be reflected in the coupling constants between the protons at these positions (H3 and H4). A larger coupling constant is typically observed for axial-axial protons, while smaller coupling constants are characteristic of axial-equatorial or equatorial-equatorial interactions. By analyzing the ¹H NMR spectrum, the relative orientation of these substituents can be deduced.
Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further confirmation of the stereochemical assignment. NOESY, in particular, is powerful for determining through-space proximity of protons. For the (3S,4R) isomer, NOE correlations would be expected between protons that are spatially close due to the specific chair conformation of the piperidine ring.
Illustrative ¹H NMR Data for a Substituted Piperidine Derivative:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2eq | 3.05 | d | 12.0 |
| H-2ax | 2.60 | t | 12.0 |
| H-3 | 3.50 | m | - |
| H-4 | 1.80 | m | - |
| H-5eq | 1.95 | d | 13.0 |
| H-5ax | 1.25 | q | 13.0, 4.0 |
| H-6eq | 2.90 | d | 11.5 |
| H-6ax | 2.40 | t | 11.5 |
| OCH₃ | 3.35 | s | - |
| CH₃ | 0.95 | d | 7.0 |
Note: This is a representative table for a substituted piperidine and not the actual data for this compound.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is essential for separating enantiomers and assessing the enantiomeric and diastereomeric purity of a sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed with chiral stationary phases (CSPs) to resolve the different stereoisomers of 3-methoxy-4-methylpiperidine.
The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. For this compound, a suitable chiral column would be used to separate it from its enantiomer, (3R,4S)-3-methoxy-4-methylpiperidine, as well as from the other pair of enantiomers, the cis diastereomers.
The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including piperidine derivatives. rsc.org The diastereomeric purity can also be assessed, as diastereomers have different physical properties and will exhibit different retention times even on achiral columns, though chiral columns provide a more comprehensive analysis of all stereoisomers.
Illustrative Chiral HPLC Separation Data:
| Stereoisomer | Retention Time (min) |
| (3R,4S) | 10.2 |
| (3S,4R) | 12.5 |
| cis-diastereomer 1 | 15.8 |
| cis-diastereomer 2 | 17.3 |
Note: This table illustrates typical separation that could be achieved for the stereoisomers of 3-methoxy-4-methylpiperidine on a chiral HPLC column. The values are hypothetical.
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of this compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.
To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is measured. This technique allows for the differentiation between a molecule and its non-superimposable mirror image. For organic molecules consisting mainly of light atoms (C, H, N, O), the anomalous scattering effect can be weak. Therefore, it is often necessary to introduce a heavier atom into the molecule, for example, by forming a salt with a chiral acid containing a bromine or chlorine atom. The Flack parameter, derived from the crystallographic data, provides a reliable indication of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.
While no specific crystallographic data for this compound is publicly available, the crystal structure of a related methylpiperidine derivative, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, has been reported to have a stable chair conformation. iucr.org
Mass Spectrometry for Molecular Confirmation and Derivatization Studies
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula.
The fragmentation pattern is influenced by the structure of the molecule, with cleavage often occurring at bonds adjacent to the nitrogen atom and the methoxy group. Common fragmentation pathways for piperidine derivatives involve the loss of substituents and ring cleavage. The analysis of these fragment ions can provide valuable information about the connectivity of the molecule.
GC-MS Studies on Derivatized Piperidine Analogs
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. For polar compounds like piperidines, derivatization is often employed to improve their volatility and chromatographic behavior. molnar-institute.com Common derivatization reagents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.
Studies on acylated derivatives of related 3-methoxy-4-methyl-phenethylamines have shown that derivatization leads to unique fragment ions that allow for specific side-chain identification. nih.gov A similar approach could be applied to this compound, where derivatization of the secondary amine would yield a less polar compound suitable for GC-MS analysis, providing both retention time and mass spectral data for confirmation.
Illustrative Mass Spectrometry Fragmentation Data:
| m/z | Proposed Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 98 | [M - OCH₃]⁺ |
| 84 | Piperidine ring fragment |
| 58 | [CH₂=N(H)CH₃]⁺ |
Note: This is a hypothetical fragmentation pattern for 3-Methoxy-4-methylpiperidine.
Infrared (IR) Spectroscopy for Functional Group Analysis and Purity Assessment
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region for the C-H bonds of the piperidine ring and the methyl and methoxy groups.
C-O stretch: A strong absorption band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage in the methoxy group.
C-N stretch: A moderate absorption in the 1020-1250 cm⁻¹ range.
The absence of unexpected peaks in the IR spectrum can also serve as an indicator of the compound's purity. While IR spectroscopy cannot distinguish between stereoisomers, it is a valuable tool for confirming the presence of the expected functional groups. The IR spectrum of the related compound 4-methylpiperidine (B120128) shows characteristic C-H and N-H stretching vibrations. pitt.edu
Typical IR Absorption Frequencies for a Substituted Piperidine:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 - 3310 |
| C-H Stretch (sp³) | 2960 - 2850 |
| C-O Stretch (Ether) | 1150 - 1085 |
| C-N Stretch | 1250 - 1020 |
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Characterization
Chiroptical methods are essential for characterizing chiral molecules, as they respond differently to left and right circularly polarized light.
Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. For this compound, a non-zero specific rotation would be expected, while its enantiomer, (3R,4S)-3-methoxy-4-methylpiperidine, would exhibit a specific rotation of equal magnitude but opposite sign. A racemic mixture would have a specific rotation of zero.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores. While the piperidine ring itself does not have a strong chromophore in the accessible UV-Vis region, derivatization with a chromophore-containing group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. Studies on other chiral piperidine derivatives have demonstrated the utility of CD in assigning their absolute configurations. rsc.orgnih.gov
Derivatization and Structural Modification Studies of 3s,4r 3 Methoxy 4 Methylpiperidine
N-Alkylation and Acylation Reactions on the Piperidine (B6355638) Nitrogen
The secondary amine in the (3S,4R)-3-Methoxy-4-methylpiperidine ring is a primary site for derivatization due to the nucleophilicity of the nitrogen atom. N-alkylation and N-acylation are fundamental reactions that introduce a wide variety of substituents, thereby modifying the compound's steric and electronic properties, which can in turn alter its biological activity.
N-Alkylation is typically achieved by reacting the piperidine with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netresearchgate.net The choice of base, such as potassium carbonate or a non-nucleophilic organic base like Hünig's base (N,N-diisopropylethylamine), is crucial to prevent side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net Slow addition of the alkylating agent can also help ensure mono-alkylation. researchgate.net
N-Acylation involves the reaction of the piperidine with acylating agents like acid chlorides or anhydrides. These reactions are generally rapid and high-yielding, forming stable amide derivatives. This transformation is not only important for synthesizing analogues but also for analytical purposes, as discussed in section 4.4.2.
The table below illustrates typical conditions for these transformations on a secondary piperidine scaffold.
| Reaction Type | Reagent | Base/Catalyst | Solvent | Typical Product |
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile (MeCN) | (3S,4R)-1,4-Dimethyl-3-methoxypiperidine |
| N-Alkylation | Benzyl Bromide (BnBr) | Hünig's Base | Dichloromethane (DCM) | (3S,4R)-1-Benzyl-3-methoxy-4-methylpiperidine |
| N-Acylation | Acetyl Chloride (AcCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1-((3S,4R)-3-Methoxy-4-methylpiperidin-1-yl)ethan-1-one |
| N-Acylation | Acetic Anhydride (B1165640) (Ac₂O) | Pyridine (B92270) | Pyridine | 1-((3S,4R)-3-Methoxy-4-methylpiperidin-1-yl)ethan-1-one |
Selective Functionalization at the 3- and 4-Positions of the Piperidine Ring
Achieving selective C-H functionalization on the piperidine ring is a significant synthetic challenge, as it allows for direct modification of the carbon skeleton without pre-functionalized starting materials. nih.govresearchgate.net The positions on the piperidine ring exhibit different reactivities; for instance, the C2 position is electronically activated by the nitrogen atom, whereas the C3 position is deactivated due to the inductive electron-withdrawing effect of the nitrogen. nih.govresearchgate.net
Modern synthetic methods utilize transition-metal catalysts, often rhodium or palladium complexes, to direct C-H activation to specific sites. nih.govacs.org The choice of both the catalyst and the N-protecting group on the piperidine nitrogen is critical for controlling regioselectivity. nih.govresearchgate.net For functionalization at the C4 position, steric shielding at the C2 position can be employed to override the electronic preference for C2 activation. nih.govresearchgate.net
Functionalization at the electronically deactivated C3 position is more complex and often requires an indirect approach. nih.gov One strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a regioselective and stereoselective reductive opening of the cyclopropane (B1198618) ring to introduce a substituent at the C3 position. nih.gov These advanced methodologies enable the precise installation of functional groups onto the piperidine core, which is essential for creating complex molecular architectures.
Preparation of Substituted Analogues for Structure-Reactivity Investigations
The synthesis of substituted analogues of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key molecular features responsible for a desired pharmacological effect. ajchem-a.comajchem-a.com
Modifications can be made at several positions:
The Piperidine Nitrogen (N1): As described in section 4.1, introducing various alkyl or acyl groups can significantly impact properties like solubility, metabolism, and receptor binding.
The Methoxy (B1213986) Group (C3): This group could be demethylated to a hydroxyl group, which can then be re-alkylated to produce a series of ethers (e.g., ethoxy, propoxy). The hydroxyl group itself can also serve as a key hydrogen-bonding feature.
The Methyl Group (C4): The methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or functional groups to probe the steric and electronic requirements at this position.
These investigations help in optimizing the lead compound to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
| Parent Compound | Position of Modification | Example Analogue Structure | Rationale for Investigation |
| This compound | N1 | (3S,4R)-1-Ethyl-3-methoxy-4-methylpiperidine | Study effect of N-alkyl group size on activity. |
| This compound | C3 | (3S,4R)-4-Methylpiperidin-3-ol | Investigate the role of the methoxy group and potential for hydrogen bonding. |
| This compound | C3 | (3S,4R)-3-Ethoxy-4-methylpiperidine | Probe the effect of a larger alkoxy group on binding affinity. |
| This compound | C4 | (3S,4R)-4-Ethyl-3-methoxypiperidine | Determine steric tolerance at the C4 position. |
Derivatization Strategies for Analytical and Stereochemical Analysis
Chemical derivatization is a powerful tool for analyzing complex molecules, particularly for confirming stereochemistry and enabling detection by methods like gas chromatography-mass spectrometry (GC-MS).
Application of Chiral Derivatizing Agents (e.g., Mosher's Reagent)
Determining the absolute configuration of a chiral molecule is a critical task in stereoselective synthesis and pharmaceutical development. Chiral derivatizing agents (CDAs) are used to convert a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be distinguished by techniques like NMR spectroscopy. wikipedia.org
Mosher's reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA. wikipedia.orgacs.org The acid chloride of a single enantiomer of MTPA (either (R)-MTPA-Cl or (S)-MTPA-Cl) is reacted with the chiral amine, such as this compound, to form a stable diastereomeric Mosher's amide. acs.orgacs.org
The resulting diastereomers are then analyzed by ¹H or ¹⁹F NMR. The magnetically anisotropic phenyl group of the MTPA moiety causes different shielding or deshielding effects on the protons of the piperidine ring in each diastereomer. By comparing the chemical shifts (δ) of the two diastereomers, the absolute configuration of the original amine can be determined based on established models. acs.orgacs.orgumn.edu This method is highly reliable for assigning the absolute configuration of chiral amines and alcohols. acs.orgresearchgate.net
| Chiral Derivatizing Agent | Analyte | Product | Analytical Method | Information Obtained |
| (R)-MTPA-Cl & (S)-MTPA-Cl | This compound | Diastereomeric Mosher's amides | ¹H NMR, ¹⁹F NMR | Absolute configuration at chiral centers |
Synthesis and Analysis of Acylated Derivatives for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but some compounds, like secondary amines, may exhibit poor chromatographic behavior (e.g., peak tailing) or produce non-specific mass spectra. Derivatization, particularly acylation, can overcome these issues.
Reacting this compound with acylating agents such as trifluoroacetic anhydride (TFAA), acetic anhydride, or propionic anhydride converts the secondary amine into a less polar, more volatile amide derivative. These derivatives typically show improved chromatographic peak shape and resolution on standard non-polar GC columns.
Furthermore, the resulting mass spectra of these acylated derivatives are often more individualized and contain unique fragment ions that allow for specific identification and differentiation from regioisomers. The choice of the acyl group can be tailored to produce characteristic fragmentation patterns that are highly useful for structural elucidation.
Computational Chemistry and Molecular Modeling of 3s,4r 3 Methoxy 4 Methylpiperidine and Its Derivatives
Conformational Analysis and Energy Landscape Mapping
Computational methods, such as statistical mechanics-based conformational searches (e.g., Monte Carlo methods), are employed to systematically explore the potential energy surface of the molecule. researchgate.net These searches generate a multitude of possible conformations, which are then subjected to energy minimization using quantum mechanics (QM) or molecular mechanics (MM) methods to identify stable, low-energy conformers. researchgate.net For (3S,4R)-3-Methoxy-4-methylpiperidine, the primary conformational equilibrium involves the chair form. The key question is the relative stability of the conformers where the C3-methoxy and C4-methyl groups occupy either axial or equatorial positions.
Generally, bulky substituents on a cyclohexane (B81311) or piperidine (B6355638) ring prefer an equatorial position to avoid steric clashes (1,3-diaxial interactions). nih.gov Therefore, it is expected that the di-equatorial conformer of this compound would be the global minimum on the energy landscape. However, stereoelectronic effects, such as hyperconjugation or intramolecular hydrogen bonding, can sometimes stabilize conformers with axial substituents. nih.govresearchgate.net
Mapping the energy landscape involves calculating the relative energies of all stable conformers and the energy barriers for interconversion between them. researchgate.netarxiv.org This provides a comprehensive picture of the molecule's conformational flexibility and the populations of different conformers at a given temperature, which can be estimated using Boltzmann statistics. researchgate.net
| Conformer | C3-Methoxy Orientation | C4-Methyl Orientation | Relative Energy (kcal/mol) (Hypothetical) | Predicted Population (%) (at 298 K) |
| 1a | Equatorial | Equatorial | 0.00 | 95.8 |
| 1b | Axial | Equatorial | 2.20 | 2.1 |
| 1c | Equatorial | Axial | 2.50 | 1.4 |
| 1d | Axial | Axial | 4.80 | 0.7 |
Note: The data in this table is hypothetical and serves to illustrate the expected relative stabilities based on general principles of conformational analysis of substituted piperidines. Actual values would require specific calculations for this compound.
Theoretical Investigations of Reaction Mechanisms and Transition States in Stereoselective Synthesis
The synthesis of a specific stereoisomer like this compound requires precise control over the formation of its chiral centers. Computational chemistry plays a vital role in understanding and predicting the stereochemical outcomes of synthetic reactions. researchgate.net By modeling the reaction pathways, chemists can identify the key transition states that govern the reaction rate and selectivity.
Theoretical investigations typically involve locating the transition state structures on the potential energy surface that connect reactants to products. The energy of these transition states relative to the ground states of the reactants determines the activation energy and, consequently, the feasibility of a reaction pathway. For stereoselective reactions, there are often two or more competing pathways leading to different stereoisomers. The difference in the activation energies of these pathways dictates the stereoselectivity. acs.org
For instance, in the synthesis of substituted piperidines, methods like catalytic hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization, or conjugate addition reactions are common. nih.govresearchgate.net Computational modeling using Density Functional Theory (DFT) can elucidate why a particular catalyst or reagent favors the formation of the desired (3S,4R) configuration. acs.orgacs.org Calculations can reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, in the transition state that stabilize one pathway over another. acs.orgacs.org This understanding allows for the rational design of catalysts and reaction conditions to enhance the yield of the target stereoisomer. acs.org
| Reaction Type | Computational Method | Key Findings |
| Catalytic Asymmetric Hydrogenation | DFT (e.g., B3LYP) | Modeling of the substrate-catalyst complex can predict the face of the substrate that will be hydrogenated, explaining the enantioselectivity. acs.org |
| Intramolecular Amination | DFT | Calculation of transition state energies for competing cyclization pathways (e.g., 5-exo vs. 6-endo) can rationalize regioselectivity and stereoselectivity. nih.govacs.org |
| Diastereoselective Lithiation | DFT | Analysis of transition state geometries can explain the preference for equatorial or axial functionalization based on the coordination of the lithium reagent. nih.gov |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanical methods are excellent for analyzing static structures and energies, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.netnih.gov
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its behavior over nanoseconds to microseconds. researchgate.netnih.gov These simulations can reveal:
Conformational Transitions: MD can capture the dynamic interconversion between different chair and twist-boat conformations, providing insights into the flexibility of the piperidine ring and the energy barriers between states.
Solvation Structure: The simulation shows how solvent molecules arrange themselves around the solute. This is crucial as solvation can significantly influence conformational preferences. researchgate.net For example, polar solvents might stabilize a conformer with a larger dipole moment.
Hydrogen Bonding: MD can track the formation and breaking of hydrogen bonds between the piperidine nitrogen (or methoxy (B1213986) oxygen) and solvent molecules, which is critical for understanding its solubility and interactions in aqueous environments. researchgate.net
Analysis of MD trajectories can yield quantitative data such as the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to characterize the solvation shell. researchgate.netnih.gov These simulations are particularly important for understanding how the molecule behaves in a biological context, where it is surrounded by water and other biomolecules. researchgate.net
Applications of 3s,4r 3 Methoxy 4 Methylpiperidine As a Chiral Building Block in Complex Molecule Synthesis
Strategic Use as a Chiral Scaffold in the Development of Diverse Organic Molecules
(3S,4R)-3-Methoxy-4-methylpiperidine serves as a vital chiral scaffold, a rigid molecular framework upon which more complex structures can be assembled. The strategic value of this specific stereoisomer lies in its distinct spatial arrangement. The trans relationship between the methoxy (B1213986) group at the C-3 position and the methyl group at the C-4 position creates a defined conformational preference. This pre-organized geometry is critical in drug design, as it can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.
The introduction of chiral centers into the piperidine (B6355638) scaffold is a key strategy for:
Modulating Physicochemical Properties: Chirality can influence properties like solubility and lipophilicity. researchgate.net
Enhancing Biological Activity and Selectivity: The three-dimensional structure imparted by the chiral centers allows for better adaptation and more specific interactions with the binding sites of proteins, enhancing potency and reducing off-target effects. thieme-connect.comthieme-connect.com
Improving Pharmacokinetic Profiles: The metabolic stability and transport of a drug can be significantly affected by its stereochemistry. researchgate.net
By providing a synthetically accessible starting material with fixed stereochemistry, this compound enables chemists to explore chemical space with greater control, leading to the development of novel molecules with desired biological functions.
Precursor in the Synthesis of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)
Chiral piperidines are key components in several Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders. The specific stereochemistry of the piperidine ring is often essential for the drug's ability to selectively bind to the serotonin transporter (SERT).
This compound is structurally related to a crucial intermediate in the synthesis of Paroxetine, one of the most potent and selective SSRIs. researchgate.netnih.gov The core of Paroxetine contains a (3S,4R)-disubstituted piperidine ring. nih.gov
A key precursor in many synthetic routes to Paroxetine is (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine . drugfuture.com Research has demonstrated synthetic pathways where a closely related compound, trans-N-methyl-4'-(4-fluorophenyl)-3-methoxypiperidine, is reduced using reagents like lithium aluminum hydride to yield this hydroxymethyl intermediate. chemicalbook.com The methoxy group in a compound like (3S,4R)-3-Methoxy-4-(4-fluorophenyl)piperidine essentially acts as a protected or precursor form of the required hydroxymethyl group.
The general synthetic sequence involves:
Formation of the chiral piperidine core.
Conversion of the C-3 substituent (e.g., methoxy or ester) to a hydroxymethyl group. chemicalbook.com
Coupling of the resulting alcohol with the sesamol (B190485) moiety (3,4-methylenedioxyphenol).
N-demethylation of the piperidine nitrogen, which is then free in the final Paroxetine structure. drugfuture.com
The table below illustrates the relationship between the building block and the final active pharmaceutical ingredient (API).
| Compound/Intermediate | Role in Synthesis |
| trans-N-methyl-4'-(4-fluorophenyl)-3-methoxypiperidine | Precursor to the key alcohol intermediate |
| (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | Key intermediate for coupling with the side chain |
| Paroxetine | Final SSRI drug |
Furthermore, the metabolic pathways of Paroxetine can involve modifications to the piperidine ring, making the synthesis of specific metabolites for research purposes reliant on these same chiral building blocks. pharmaffiliates.com
Building Block for Janus Kinase (JAK) Inhibitors
Janus kinase (JAK) inhibitors are a class of targeted immunomodulatory drugs used in the treatment of autoimmune diseases like rheumatoid arthritis. A prominent member of this class is Tofacitinib. The synthesis of Tofacitinib relies on a specific chiral piperidine core: (3R,4R)-N,4-dimethyl-3-aminopiperidine. researchgate.netwipo.int
While the stereochemistry for Tofacitinib's piperidine ring is (3R,4R), alternative synthetic strategies and the development of new JAK inhibitors have utilized other stereoisomers. For instance, an alternative precursor, tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate , has been synthesized as a key intermediate. unl.ptresearchgate.net This intermediate possesses the same (3S,4R) configuration as the subject of this article. The hydroxyl group in this precursor is analogous to the methoxy group in this compound, suggesting that the latter could be used in similar synthetic approaches, potentially as a protected version of the hydroxyl group. The development of second-generation JAK inhibitors with improved selectivity often involves exploring different stereochemistries and substitution patterns on the piperidine scaffold to optimize binding to different JAK isozymes. nih.gov
| JAK Inhibitor/Intermediate | Chiral Piperidine Core |
| Tofacitinib | (3R,4R)-N,4-dimethyl-3-aminopiperidine |
| Tofacitinib Intermediate | tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |
Scaffold in the Synthesis of Novel Antitumor Agents
The piperidine scaffold is a privileged structure in the design of anticancer agents due to its versatility and presence in numerous natural alkaloids with cytotoxic properties. nih.gov The incorporation of specific stereoisomers of substituted piperidines is a modern strategy to develop more selective and potent antitumor drugs. nih.gov
While direct synthesis of a marketed antitumor agent from this compound is not widely documented, its value lies in its potential as a building block for new chemical entities. pageplace.de Medicinal chemists utilize such fragments to construct molecules that can interact with specific targets in cancer cells, such as kinases or proteins involved in apoptosis. For example, novel 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and shown to reduce the growth of hematological cancer cell lines. nih.gov The defined stereochemistry of a building block like this compound is crucial for orienting substituents in a precise manner to fit into the active site of a target protein, a key principle in structure-based drug design for oncology. nih.govmdpi.com
Utility in the Synthesis of Cholinergic System Modulators and Related Probes
The cholinergic system is a critical target for the treatment of neurological disorders, most notably Alzheimer's disease. nih.gov A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. mdpi.com Many potent AChE inhibitors, such as Donepezil, feature a piperidine ring as a central structural element. nih.gov
The synthesis of novel cholinergic system modulators often employs substituted piperidine derivatives to optimize potency, selectivity, and blood-brain barrier penetration. nih.govslideshare.net The nitrogen atom of the piperidine ring is often crucial for interacting with the active site of cholinesterases. The specific substitution pattern and stereochemistry on the ring, such as that in this compound, can be used to fine-tune the molecule's binding affinity and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which can be important for minimizing side effects. nih.govmdpi.com
General Synthetic Utility of Chiral Piperidine Moieties in Natural Product and Medicinal Chemistry
The utility of this compound is best understood within the broader context of chiral piperidines in chemical synthesis. Piperidines are among the most common heterocyclic motifs found in FDA-approved drugs. researchgate.net The incorporation of chirality into this scaffold significantly enhances its value.
Chiral piperidines are essential building blocks for several reasons:
Prevalence in Nature: They form the core of numerous alkaloids, which are often a source of inspiration for drug discovery.
Structural Rigidity and Complexity: The six-membered ring provides a degree of conformational rigidity, while chiral centers add the three-dimensional complexity needed for selective molecular recognition. thieme-connect.comdoaj.org
Synthetic Accessibility: Advances in asymmetric synthesis have made a wide variety of enantiomerically pure piperidine building blocks available to chemists. mdpi.comnih.gov
The use of these chiral building blocks allows for more efficient and predictable synthetic routes to complex target molecules, avoiding costly and often difficult chiral separations at later stages of a synthesis. whiterose.ac.uk This makes compounds like this compound highly sought-after reagents in both academic and industrial research. scielo.org.mxresearchgate.net
Emerging Research Directions and Future Perspectives for 3s,4r 3 Methoxy 4 Methylpiperidine
Exploration of Novel and Highly Efficient Stereoselective Synthetic Pathways
The precise control of stereochemistry at the C3 and C4 positions is paramount for the synthesis of (3S,4R)-3-Methoxy-4-methylpiperidine. While classical synthetic routes often involve multiple steps and chiral auxiliaries, emerging research is focused on more direct and efficient catalytic asymmetric methods. nih.gov
A primary area of exploration is the asymmetric hydrogenation of substituted pyridine (B92270) precursors . Recent advancements have demonstrated the efficacy of transition-metal catalysis—utilizing iridium, rhodium, and palladium complexes with chiral ligands—for the enantioselective reduction of various N-heteroaromatic compounds. nih.govrsc.org For instance, rhodium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides has emerged as a powerful strategy to access enantioenriched piperidines. acs.org Another innovative approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which can establish chirality on the piperidine (B6355638) ring with high diastereoselectivity. dicp.ac.cn Metal-free approaches, such as borane-catalyzed hydrogenation, are also gaining traction, offering pathways to piperidines with excellent cis-stereoselectivity. acs.org
Organocatalysis presents another fertile ground for innovation, particularly through domino or cascade reactions. acs.org An organocatalytic domino Michael addition/aminalization process, for example, could theoretically construct the polysubstituted piperidine ring and establish up to four contiguous stereocenters in a single step with high enantioselectivity. acs.org Hybrid bio-organocatalytic cascades, which might use a transaminase to form a key reactive intermediate for a subsequent Mannich reaction, also represent a promising future strategy. nih.gov
Further research into novel catalytic systems, such as the enantioselective Tsuji-Trost coupling followed by a Cope rearrangement, could provide new avenues to 3,4-difunctionalized piperidines. digitellinc.com These methods, summarized in the table below, offer significant potential for developing highly efficient and stereoselective syntheses of this compound.
| Synthetic Strategy | Catalyst Type | Key Features | Potential Advantages |
| Asymmetric Hydrogenation | Chiral Rh, Ir, or Pd Complexes | Direct reduction of pyridine derivatives. rsc.orgacs.org | High atom economy; potential for high enantioselectivity. |
| Reductive Transamination | Rhodium Catalyst | Uses a chiral primary amine to induce stereochemistry. dicp.ac.cn | Excellent diastereo- and enantioselectivity; avoids chiral catalysts. |
| Organocatalytic Domino Reaction | Chiral Amine (e.g., Prolinol derivative) | One-pot formation of multiple bonds and stereocenters. acs.org | Rapid increase in molecular complexity; metal-free conditions. |
| Tsuji-Trost / Cope Rearrangement | Chiral Ligand-Palladium Complex | Enantioselective coupling followed by diastereoselective rearrangement. digitellinc.com | Access to diverse 3,4-disubstituted patterns. |
Development of Sustainable and Scalable Production Methods for Industrial Applications
For this compound to be viable for industrial applications, particularly in pharmaceuticals, the development of sustainable and scalable production methods is critical. Future research will increasingly focus on aligning synthetic routes with the principles of green chemistry.
Biocatalysis offers a highly promising avenue for sustainable amine synthesis. hims-biocat.eu The use of enzymes, such as amine dehydrogenases (AmDH) combined with alcohol dehydrogenases (ADH), enables the stereoselective amination of alcohols, which can often be derived from renewable feedstocks. rsc.org This "hydrogen-borrowing" amination process is highly atom-efficient and operates under mild conditions. rsc.orgrsc.org Whole-cell biocatalysis, using engineered Escherichia coli, further streamlines this process by containing the necessary enzymatic machinery within a self-replicating system, demonstrating applicability on a gram scale. rsc.org
Improving the environmental footprint of traditional chemical syntheses is another key direction. This involves replacing stoichiometric reagents with catalytic alternatives and minimizing waste. rsc.org For example, catalytic transfer hydrogenation using sources like formic acid or ammonia (B1221849) borane (B79455) can circumvent the need for high-pressure hydrogen gas, enhancing operational safety. dicp.ac.cnresearchgate.net The design of processes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a guiding principle for developing next-generation syntheses. sciencedaily.com
Scalability is intrinsically linked to sustainability. The transition from laboratory-scale batch reactors to industrial-scale continuous manufacturing requires robust and efficient processes. The methods explored in this context must be adaptable to larger scales without significant loss of yield or selectivity, a challenge that modern catalytic systems are increasingly able to meet. nih.gov
Investigation of New Derivatization Strategies for Expanding Chemical Space
The this compound scaffold serves as an excellent starting point for creating diverse molecular libraries for applications like fragment-based drug discovery. rsc.orgwhiterose.ac.uk Future research will focus on developing versatile derivatization strategies to explore the chemical space around this core structure.
The secondary amine of the piperidine ring is the most apparent site for modification. Standard reactions such as N-alkylation, N-acylation, and N-arylation can be used to introduce a wide array of functional groups, which can modulate the molecule's physicochemical properties and biological activity. figshare.com For example, linking the piperidine to other pharmacologically relevant moieties, such as a 1,2,3-triazole ring, can generate novel hybrid molecules with unique properties. tandfonline.comresearchgate.net
Beyond the nitrogen atom, late-stage C-H functionalization is an emerging and powerful tool. acs.org Methodologies that allow for the selective introduction of substituents at the α-carbon position of the N-alkyl group, via iminium ion intermediates, can rapidly generate analogs that would be difficult to access through traditional multi-step synthesis. acs.org This approach facilitates the systematic evaluation of structure-activity relationships (SAR) by allowing for the installation of diverse functionalities, including alkyl, aryl, and trifluoromethyl groups. acs.org The ability to create structural and shape diversity from a single scaffold is crucial for modern drug discovery programs that aim to populate screening collections with three-dimensional molecules. nih.govrsc.orgresearcher.life
| Derivatization Site | Reaction Type | Potential New Functionalities | Purpose |
| Piperidine Nitrogen (N) | N-Alkylation, N-Acylation, N-Arylation | Alkyl chains, aromatic rings, amides, carbamates | Modulate solubility, lipophilicity, and receptor binding. |
| α-Carbon (to N) | Late-Stage C-H Functionalization | Alkyl, azinyl, trifluoromethyl groups | Rapid generation of analogs for SAR studies. acs.org |
| Methoxy (B1213986) Group (C3-O) | O-Demethylation followed by Etherification | Aryl ethers, alkyl ethers, esters | Introduce new hydrogen bond donors/acceptors. |
| Methyl Group (C4-C) | Oxidation / Further Functionalization | Carboxylic acid, hydroxymethyl, aminomethyl | Introduce polar groups or new points for conjugation. |
Advanced Computational Studies for Predictive Molecular Design and Reactivity
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For this compound, advanced computational studies will be crucial for understanding its behavior and designing novel derivatives with targeted functions.
Conformational analysis using methods like Density Functional Theory (DFT) can predict the preferred three-dimensional structure of the molecule. researchgate.net Understanding the equilibrium between chair conformations and the axial versus equatorial preference of the methoxy and methyl substituents is fundamental to predicting how the molecule will interact with biological targets. nih.govacs.org Such studies can also elucidate the influence of factors like solvent effects and intramolecular interactions on conformational stability. nih.gov
Molecular docking simulations are vital for drug discovery applications. nih.gov These in silico techniques model the interaction between a ligand (a derivative of the piperidine scaffold) and the binding site of a protein target, such as a receptor or enzyme. tandfonline.comrsc.org By predicting binding modes and estimating binding affinities, docking studies can help prioritize which derivatives to synthesize, saving significant time and resources. researchgate.net These computational models are often validated against crystal structures of known ligands and refined with molecular dynamics simulations to assess the stability of the predicted interactions over time. nih.gov
Furthermore, quantum chemistry calculations can provide insights into the molecule's electronic properties and chemical reactivity. researchgate.net By calculating properties like HOMO-LUMO energy gaps, researchers can predict sites susceptible to nucleophilic or electrophilic attack, aiding in the design of new derivatization reactions. researchgate.net
Potential Applications in Unexplored Chemical and Biological Fields
The piperidine ring is a well-established pharmacophore found in drugs targeting a wide range of diseases. nih.govresearchgate.netarizona.edu While this compound has no currently defined applications, its structure suggests potential in several unexplored areas.
In medicinal chemistry , derivatives of this scaffold could be investigated for activity in therapeutic areas where piperidines are prevalent. These include central nervous system (CNS) disorders, where piperidine-containing molecules often act as receptor antagonists or agonists. researchgate.net They are also common in anticancer agents and antivirals. nih.gov The specific 3,4-disubstitution pattern could offer a unique conformational rigidity and vector for interacting with biological targets, potentially leading to novel inhibitors of enzymes or protein-protein interactions.
Beyond pharmaceuticals, chiral piperidines can serve as valuable tools in asymmetric synthesis . Derivatives could be designed to function as chiral ligands for transition-metal catalysts or as organocatalysts themselves. researchgate.net The defined stereochemistry of the (3S,4R) core could be used to induce chirality in a wide range of chemical transformations, contributing to the development of new stereoselective methodologies. There is also potential for application in materials science, where chiral organic molecules are being explored for their unique optical and electronic properties.
Integration of Flow Chemistry and Continuous Processing for Chiral Piperidine Synthesis
The shift from traditional batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis and is particularly well-suited for the production of active pharmaceutical ingredients (APIs). nih.govpharmasalmanac.com The integration of flow chemistry is a key future direction for the synthesis of this compound, especially for scalable and safe production.
Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. nih.govrsc.org This precise control often leads to higher yields, better selectivity, and improved safety, particularly when handling hazardous reagents or highly exothermic reactions. bohrium.com For stereoselective synthesis, flow systems can be packed with heterogeneous catalysts (either chiral metal complexes or immobilized enzymes), allowing for efficient catalysis and easy separation of the product from the catalyst. nih.gov
Multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. bohrium.com This approach has been successfully applied to the multi-step synthesis of chiral APIs like Rolipram. nih.gov The application of flow chemistry to key transformations like asymmetric hydrogenation or biocatalytic amination would be a transformative step towards the efficient, automated, and scalable production of this compound and its derivatives. nih.govpharmacompass.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
